

Application Notes and Protocols for Boc-Tyr(Boc)-OH in Peptide Synthesis

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Compound of Interest

Compound Name: *Boc-tyr(boc)-OH*

Cat. No.: *B558193*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of N,O-bis(tert-butoxycarbonyl)-L-tyrosine (**Boc-Tyr(Boc)-OH**) as a protecting group for tyrosine in solid-phase peptide synthesis (SPPS). This document offers comprehensive experimental protocols, quantitative data, and visualizations to facilitate its effective use in research and drug development.

Introduction

Tyrosine's phenolic hydroxyl group necessitates protection during peptide synthesis to prevent undesirable side reactions. **Boc-Tyr(Boc)-OH** offers the advantage of protecting both the α -amino group and the phenolic hydroxyl group with the acid-labile tert-butoxycarbonyl (Boc) group. This strategy is particularly useful in Boc-based solid-phase peptide synthesis (SPPS), especially for the synthesis of hydrophobic peptides.[1][2] The Boc group's stability under basic conditions and its facile removal under acidic conditions make it a versatile tool in orthogonal peptide synthesis strategies.[3]

Key Advantages of Boc-Tyr(Boc)-OH

- **Dual Protection:** Both the amino and hydroxyl groups are protected with the same type of protecting group, simplifying deprotection steps.

- Acid Labile: The Boc groups are readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA).[\[1\]](#)
- Orthogonal to Fmoc and Cbz: The acid-lability of the Boc group allows for its use in orthogonal protection schemes with base-labile (Fmoc) or hydrogenolysis-labile (Cbz) protecting groups.

Data Presentation

Table 1: Synthesis of Boc-L-Tyrosine Derivatives - A Comparative Overview

Product	Starting Material	Key Reagents	Typical Yield	Reference
Boc-L-Tyr-OH	L-Tyrosine	Di-tert-butyl dicarbonate ((Boc) ₂ O), NaOH or KOH	92.17%	[4]
Boc-Tyr(Boc)-OH	Boc-L-Tyr-OH	Di-tert-butyl dicarbonate ((Boc) ₂ O), DMAP	Good to High	
Boc-Tyr(Bzl)-OH	Boc-L-Tyr-OH	Benzyl bromide, NaHCO ₃	Not specified	

Table 2: Typical Coupling Efficiencies and Deprotection Times in Boc-SPPS

Parameter	Condition	Typical Value	Monitoring Method
Coupling Efficiency	HBTU/HOBt, DIEA in DMF	> 99%	Kaiser Test, HPLC analysis of cleaved peptide
DIC/HOBt in DMF/DCM	> 98%	Kaiser Test, HPLC analysis of cleaved peptide	
HATU/HOAt, DIEA in DMF	> 99.5%	Kaiser Test, HPLC analysis of cleaved peptide	
Boc Deprotection Time	50% TFA in DCM	20 - 30 minutes	Not applicable (assumed complete)
Final Cleavage from Resin	HF or TFMSA	1 - 2 hours	HPLC and Mass Spectrometry of crude peptide

Experimental Protocols

Protocol 1: Synthesis of N,O-bis(tert-butoxycarbonyl)-L-tyrosine (Boc-Tyr(Boc)-OH)

This protocol is adapted from a general procedure for the synthesis of α -di-tert-butoxycarbonyl amino acids.

Materials:

- Boc-L-Tyr-OH
- Di-tert-butyl dicarbonate ((Boc)₂O)
- 4-(Dimethylamino)pyridine (DMAP)
- Acetonitrile (CH₃CN)
- Ethyl acetate (EtOAc)

- Hexane
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- 1 M Hydrochloric acid (HCl)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve Boc-L-Tyr-OH (1 equivalent) in acetonitrile.
- Add DMAP (1.2 equivalents) to the solution and stir until all solids have dissolved.
- Add di-tert-butyl dicarbonate ($(\text{Boc})_2\text{O}$) (1.5 equivalents) to the reaction mixture. Due to the bulky side-chain of tyrosine, longer reaction times and repeated additions of $(\text{Boc})_2\text{O}$ may be necessary for the reaction to go to completion.
- Stir the reaction mixture at room temperature overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, remove the acetonitrile under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by saturated aqueous NaHCO_3 solution, and finally with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and evaporate the solvent to yield the crude product.
- Purify the crude product by crystallization from an ethyl acetate/hexane mixture to obtain pure **Boc-Tyr(Boc)-OH**.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-Tyr(Boc)-OH

This protocol outlines a general cycle for the incorporation of **Boc-Tyr(Boc)-OH** into a growing peptide chain on a solid support (e.g., Merrifield resin).

Materials:

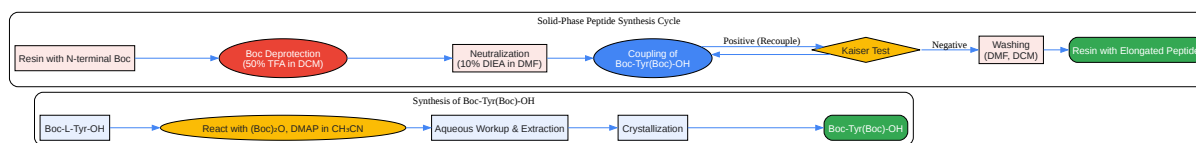
- **Boc-Tyr(Boc)-OH**
- Merrifield resin (or other suitable resin)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- N,N-Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)
- Kaiser test kit
- Cold diethyl ether

SPPS Cycle:

- Resin Swelling: Swell the resin in DCM in a reaction vessel for at least 30 minutes.
- Boc Deprotection:
 - Treat the resin with a solution of 50% TFA in DCM for 2-5 minutes.
 - Drain the solution and add a fresh 50% TFA in DCM solution. Shake for 20-30 minutes.
 - Wash the resin thoroughly with DCM.
- Neutralization:
 - Neutralize the resulting trifluoroacetate salt by washing the resin with 10% DIEA in DMF (v/v) for 5-10 minutes.
 - Wash the resin with DMF to remove excess base.

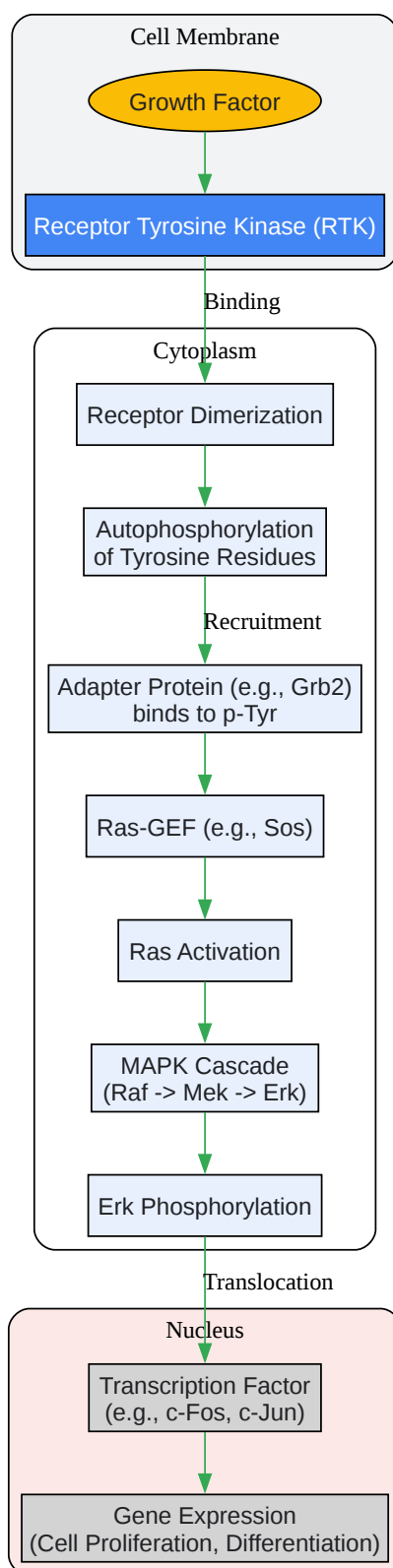
- Coupling:
 - In a separate vial, dissolve **Boc-Tyr(Boc)-OH** (2-4 equivalents relative to resin substitution) and a coupling agent (e.g., HBTU/HOBt, 2-4 equivalents) in a minimal amount of DMF.
 - Add DIEA (4-8 equivalents) to the amino acid solution to activate it.
 - Immediately add the activated amino acid solution to the resin.
 - Shake the reaction vessel for 1-4 hours at room temperature.
 - Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
- Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
- Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
- Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
- Purification: Precipitate the crude peptide with cold diethyl ether and purify by reversed-phase high-performance liquid chromatography (RP-HPLC).

Visualizations



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Caption: Experimental workflow for the synthesis of **Boc-Tyr(Boc)-OH** and its use in a typical Boc-SPPS cycle.



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Caption: A representative Receptor Tyrosine Kinase (RTK) signaling pathway, a common context for tyrosine-containing peptides.

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